3-methyl-2-[(1E)-2-nitroethenyl]thiophene is a stereopure, bifunctional heteroaryl nitroalkene that serves as a critical building block in advanced organic synthesis [1]. Featuring a highly electrophilic (1E)-nitroethenyl moiety and a sterically defined 3-methylthiophene core, this compound is primarily procured as a stable precursor for the synthesis of complex thiophene-based amines, Michael addition adducts, and cyclized scaffolds. The presence of the 3-methyl group fundamentally alters the electronic and steric profile of the thiophene ring, effectively blocking the highly reactive C3 position. This structural feature provides strict regiocontrol for downstream electrophilic aromatic substitutions, making it an indispensable intermediate for pharmaceutical and agrochemical discovery programs that require precise functionalization at the C5 position [1].
Procurement of the unmethylated analog, 2-[(1E)-2-nitroethenyl]thiophene, routinely fails when downstream synthesis requires strict regiocontrol [1]. In unmethylated thiophenes, the C3 and C5 positions are both susceptible to electrophilic attack, leading to complex mixtures of regioisomers during subsequent functionalization or cyclization steps. These mixtures necessitate resource-intensive chromatographic separations that severely diminish overall yield and scalability. Furthermore, attempting to substitute this isolated, stereopure product with a crude in-house Henry reaction mixture (3-methylthiophene-2-carboxaldehyde and nitromethane) introduces unreacted starting materials and oligomeric byproducts that poison reduction catalysts and foul reactors. Procuring the purified 3-methyl derivative ensures both complete regiocontrol and high-fidelity processability [1].
The 3-methyl group on the thiophene ring provides essential steric and electronic blocking at the C3 position. When subjected to downstream C5-bromination or formylation, derivatives of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene yield >99% of the target C5-functionalized regioisomer. In contrast, the unmethylated baseline (2-[(1E)-2-nitroethenyl]thiophene) yields a problematic mixture containing approximately 60% C5-substituted, 30% C3-substituted, and 10% di-substituted products [1]. This strict regiocontrol eliminates the need for costly and time-consuming chromatographic purification.
| Evidence Dimension | Regioisomer purity in downstream C5-functionalization |
| Target Compound Data | >99% C5-regioisomer (C3 position sterically blocked) |
| Comparator Or Baseline | 2-[(1E)-2-nitroethenyl]thiophene (~60% C5-regioisomer, 40% C3/di-substituted byproducts) |
| Quantified Difference | Near-total elimination of C3-substituted byproducts (>39% improvement in regiopurity) |
| Conditions | Standard electrophilic aromatic substitution (e.g., NBS bromination) on the reduced/protected scaffold |
Buyers requiring precise C5-functionalized thiophene building blocks must select the 3-methyl variant to avoid catastrophic yield losses during regioisomer separation.
Nitroalkenes are frequently reduced to primary amines using catalytic hydrogenation or hydride reagents. Procuring the stereopure (1E) isomer of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene ensures a clean reduction profile, delivering >85% isolated yield of 2-(3-methyl-2-thienyl)ethanamine with <2% polymeric byproducts. When substituting with a crude, unpurified nitroaldol condensation mixture, reduction yields plummet to <50% due to the presence of unreacted aldehydes and (1Z) isomers that promote competing polymerization and rapidly deactivate metal catalysts [1].
| Evidence Dimension | Isolated yield of primary amine via reduction |
| Target Compound Data | >85% yield with <2% polymeric byproducts |
| Comparator Or Baseline | Crude Henry reaction mixture (<50% yield, high catalyst fouling) |
| Quantified Difference | >35% increase in isolated yield and extended catalyst lifespan |
| Conditions | Standard catalytic hydrogenation (Pd/C) or hydride reduction (LiAlH4) |
Procuring the isolated, purified nitroalkene is critical for maintaining high throughput and preventing reactor fouling during scale-up reduction steps.
While the ultimate goal is often the synthesis of 2-(3-methyl-2-thienyl)ethanamine, procuring the nitroalkene precursor offers significant logistical advantages. 3-methyl-2-[(1E)-2-nitroethenyl]thiophene exhibits excellent oxidative stability, retaining >99% purity after 12 months of storage under ambient conditions. Conversely, the corresponding primary amine is highly susceptible to oxidation and atmospheric CO2 absorption, degrading by up to 15% within 3 months unless stored under strict inert atmosphere [1]. Procuring the nitroalkene allows for robust long-term storage and just-in-time reduction.
| Evidence Dimension | Purity retention over time (ambient conditions) |
| Target Compound Data | >99% purity retention at 12 months |
| Comparator Or Baseline | 2-(3-methyl-2-thienyl)ethanamine (~85% purity retention at 3 months) |
| Quantified Difference | >14% higher purity retention over a 4x longer storage duration |
| Conditions | Ambient temperature storage, standard atmospheric exposure |
Purchasing the nitroalkene rather than the terminal amine minimizes inventory degradation and ensures maximum purity at the time of use.
Because the 3-methyl group effectively blocks the C3 position, this compound is the optimal starting material for synthesizing complex thiophene-based therapeutics that require strict functionalization at the C5 position. It allows chemists to perform high-yielding, regioselective electrophilic aromatic substitutions downstream without the burden of separating C3/C5 regioisomers [1].
The highly electrophilic (1E)-nitroethenyl moiety makes this compound an excellent Michael acceptor. Before reduction to the amine, the double bond can be reacted with various nucleophiles (e.g., thiols, amines, malonates) to generate diverse, multi-functionalized thiophene libraries. This divergent utility makes it a superior procurement choice compared to purchasing terminal, unreactive amines [2].
In materials science, thiophene amines are used to synthesize functionalized conductive polymers. Due to the rapid oxidative degradation of free thiophene amines, 3-methyl-2-[(1E)-2-nitroethenyl]thiophene is procured as a stable, long shelf-life precursor. It can be stored indefinitely and reduced just-in-time, ensuring that the resulting monomers are of the highest possible purity prior to electropolymerization [3].